molecular formula C16H18N2O4 B11000781 2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide

2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11000781
M. Wt: 302.32 g/mol
InChI Key: PETHOCWLPPDRQQ-UHFFFAOYSA-N
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Description

2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with hydroxy, hydroxyethoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-hydroxypyridine-3-carboxylic acid with 4-(2-hydroxyethoxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of automated reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and hydroxyethoxy groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]-1-propanone
  • 4-(2-hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone

Uniqueness

2-hydroxy-N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, hydroxyethoxy, and dimethyl groups allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[4-(2-hydroxyethoxy)phenyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-10-9-11(2)17-15(20)14(10)16(21)18-12-3-5-13(6-4-12)22-8-7-19/h3-6,9,19H,7-8H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

PETHOCWLPPDRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)NC2=CC=C(C=C2)OCCO)C

Origin of Product

United States

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